N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
Description
N-[3-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a chromen-4-one core substituted with a benzodioxol group at position 3 and a furan-2-carboxamide moiety at position 2. The benzodioxol group (1,3-benzodioxole) contributes to its aromatic and electron-rich character, while the furan carboxamide introduces hydrogen-bonding capabilities.
Crystallographic analysis of such compounds often employs programs like SHELXL for refinement , and tools like WinGX/ORTEP for visualization . Hydrogen bonding patterns, critical for stability and solubility, can be analyzed using graph-set theory .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO6/c23-19-13-4-1-2-5-14(13)28-21(22-20(24)16-6-3-9-25-16)18(19)12-7-8-15-17(10-12)27-11-26-15/h1-10H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECIQRYRKWHQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via a Claisen-Schmidt condensation reaction between an appropriate benzaldehyde and acetophenone derivative in the presence of a base such as potassium hydroxide (KOH) in ethanol.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a subsequent reaction with piperonal under basic conditions.
Coupling with Furan Carboxamide: The final step involves coupling the intermediate with furan-2-carboxylic acid using a coupling reagent like thionyl chloride (SOCl2) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) to introduce various substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antibacterial Activity
Recent studies have shown that derivatives of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide possess significant antibacterial properties. A notable study evaluated its effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
This highlights the compound's potential as a therapeutic agent for treating bacterial infections .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It has shown effectiveness in various cancer models, including leukemia and solid tumors. The mechanism involves modulation of specific signaling pathways, such as the MEK-MAPK pathway, which is often activated in cancer cells .
Case Study 1: Antibacterial Screening
A comprehensive study evaluated the antibacterial efficacy of synthesized derivatives of the compound against various bacterial strains. The results indicated significant inhibition against Salmonella typhi and Bacillus subtilis, reinforcing its potential as an antibacterial agent .
Case Study 2: Anticancer Activity
In another study focused on cancer treatment, derivatives of this compound were tested against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The findings demonstrated that the compound effectively inhibited cell growth at low concentrations (IC50 values around 0.3 µM) through mechanisms involving downregulation of key signaling proteins .
Mechanism of Action
The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a class of chromen-4-one derivatives with diverse substitutions. Key analogs include:
(a) 4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide
- Structure : Features a nitro-furan group and sulfonamide moiety instead of benzodioxol and furan carboxamide.
- Synthesis : Prepared via Schiff base formation followed by reaction with α-chloroacetyl chloride in dry 1,4-dioxane .
(b) 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal
Hydrogen Bonding and Crystallographic Behavior
The target compound’s furan carboxamide and chromen-4-one carbonyl groups enable hydrogen-bonding networks, influencing crystal packing and solubility. In contrast:
Data Table: Comparative Analysis
Research Implications and Gaps
While the target compound’s structural features suggest utility in drug design (e.g., kinase inhibition via chromen-4-one) or materials science, direct pharmacological data are lacking. Comparative studies with nitro-furan derivatives could elucidate trade-offs between reactivity and safety. Further crystallographic analysis using SHELXL and hydrogen-bonding studies are needed to optimize its properties.
Biological Activity
N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C18H13N1O5 |
| Molecular Weight | 325.30 g/mol |
| CAS Number | Not specified |
| SMILES Notation | Cc1cc2c(c(c1)OCO2)C(=O)N(C(=O)O)C(=C)C(=C)C(=O)C1=CC=C(C=C1)OCO1 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
-
Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit key enzymes involved in neurodegenerative diseases, such as:
- Monoamine Oxidase (MAO) : Inhibitory effects on MAO enzymes could lead to increased levels of neurotransmitters like serotonin and dopamine, which are beneficial in treating depression and anxiety disorders.
- Acetylcholinesterase (AChE) : By inhibiting AChE, the compound may enhance cholinergic function, which is particularly relevant in Alzheimer's disease.
- Antimicrobial Properties : Some studies have indicated that benzodioxole derivatives possess antimicrobial activities against various pathogens, suggesting potential applications in treating infections.
Case Studies and Experimental Data
- In Vitro Studies : A study evaluating the cytotoxicity of the compound on Vero cells demonstrated that it maintained cell viability above 70% at concentrations up to 100 μg/mL, indicating a favorable safety profile for further development .
- Kinetic Studies : The kinetic analysis revealed that the compound acts as a competitive inhibitor for MAO-B with an IC50 value of approximately 0.51 μM, demonstrating a high potency compared to standard inhibitors .
- Toxicity Evaluation : Toxicity assays showed minimal adverse effects on cellular health at therapeutic concentrations, supporting its potential as a safe therapeutic agent .
Tables of Biological Activity
| Activity Type | Observed Effect | IC50 Value (μM) |
|---|---|---|
| MAO-B Inhibition | Competitive inhibition | 0.51 |
| AChE Inhibition | Moderate inhibition | Not specified |
| Cytotoxicity (Vero Cells) | >70% viability at 100 μg/mL | Not applicable |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide, and what challenges arise during purification?
- Methodology : The compound can be synthesized via base-catalyzed condensation of chromone derivatives (e.g., 4-oxo-4H-chromen-3-carbaldehyde) with furan-2-carboxamide precursors. A typical protocol involves refluxing reactants in ethanol with KOH (50%) for 48 hours, followed by acidification with HCl and extraction using dichlor-methyl solvents . Challenges include isolating the product from byproducts formed during prolonged reaction times. Purification often requires vacuum-liquid chromatography (VLC) with silica gel and gradient solvent systems (e.g., hexane:ethyl acetate 9:1) to resolve polar impurities .
Q. How is the structural elucidation of this compound achieved using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a Bruker SMART APEX CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 100 K provides high-resolution data. Refinement via SHELXL (using F² minimization) resolves anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are placed geometrically or located via difference Fourier maps. For example, a related benzodioxolyl-chromenone derivative crystallizes in the triclinic space group P1 with unit cell parameters a = 9.4531 Å, b = 10.4462 Å, c = 10.8426 Å, α = 113.866°, β = 90.120°, γ = 109.882° .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile:water (70:30) to verify ≥98% purity .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., melting points 395–399 K) .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 or CDCl3 confirms functional groups (e.g., benzodioxole protons at δ 6.8–7.2 ppm) .
Advanced Research Questions
Q. How can computational methods enhance crystallographic refinement for this compound?
- Methodology : SHELX software (SHELXL/SHELXD) is widely used for small-molecule refinement. Key steps:
- Data Integration : Use SAINT for frame integration and SADABS for absorption correction.
- Structure Solution : Direct methods (SHELXS) locate heavy atoms, followed by Fourier recycling.
- Validation : Check R-factor convergence (e.g., R₁ < 0.05 for high-quality data) and validate using WinGX’s PARST or PLATON’s ADDSYM .
Q. What strategies are employed to evaluate bioactivity, such as antifungal or enzyme inhibitory potential?
- Methodology :
- Antifungal Assays : Broth microdilution (CLSI M38-A2) against Candida spp. or Aspergillus spp., with MIC values compared to fluconazole .
- Enzyme Inhibition : Fluorescence-based assays (e.g., 5-lipoxygenase inhibition) using recombinant enzymes and substrate analogs (IC₅₀ calculations via GraphPad Prism) .
Q. How should researchers address discrepancies in crystallographic or spectral data across studies?
- Methodology :
- Cross-Validation : Compare unit cell parameters (e.g., V = 908.55 ų vs. literature values) and hydrogen-bonding networks .
- Refinement Protocols : Ensure consistent treatment of disorder (e.g., using PART instructions in SHELXL) and isotropic/anisotropic models for heavy/light atoms .
- Data Reproducibility : Replicate synthesis and crystallization under controlled humidity/temperature.
Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives?
- Methodology :
- Pharmacophore Modeling : Identify critical motifs (e.g., benzodioxole’s π-π stacking vs. chromenone’s H-bonding) using Schrödinger’s Phase or MOE.
- In Silico Docking : AutoDock Vina or Glide predicts binding to targets (e.g., fungal Cyp51 or COX-2).
- Analog Synthesis : Modify substituents (e.g., halogenation at the furan ring) and correlate with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
